![molecular formula C10H11NO4 B1600172 Methyl 2,4-dimethyl-5-nitrobenzoate CAS No. 202264-66-2](/img/structure/B1600172.png)
Methyl 2,4-dimethyl-5-nitrobenzoate
Overview
Description
“Methyl 2,4-dimethyl-5-nitrobenzoate” is a chemical compound with the molecular formula C10H11NO4 . It is a specialty chemical that can be used in various applications .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dimethyl-5-nitrobenzoate” consists of a benzene ring with two methyl groups, a nitro group, and a methoxy group . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.
Scientific Research Applications
Intermediate in Drug Synthesis
“Methyl 2,4-dimethyl-5-nitrobenzoate” is used as a key intermediate in the manufacture of synthetic drugs . For instance, it is used in the production of raltitrexed , an antimetabolite drug used in cancer chemotherapy .
Laboratory Chemical
This compound is often used as a laboratory chemical . In a controlled lab environment, it can be used to carry out various chemical reactions and syntheses .
Synthesis of Substances
“Methyl 2,4-dimethyl-5-nitrobenzoate” is also used in the synthesis of other substances . This makes it a valuable compound in the field of materials science and engineering .
Chromatography and Mass Spectrometry
This compound is used in applications related to chromatography and mass spectrometry . These are analytical techniques used to separate, identify, and quantify matter .
Production of Methyl 4,5-dimethoxy-2-aminobenzoate
“Methyl 2,4-dimethyl-5-nitrobenzoate” is used in the synthesis of methyl 4,5-dimethoxy-2-aminobenzoate . This compound has its own set of applications in various fields .
Pesticide Manufacturing
Although not directly mentioned in the search results, similar compounds such as “Methyl 5- (2,4-dichlorophenoxy)-2-nitrobenzoate” are used in the manufacturing of pesticides . It’s plausible that “Methyl 2,4-dimethyl-5-nitrobenzoate” could have similar applications.
Mechanism of Action
Target of Action
Methyl 2,4-dimethyl-5-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .
Mode of Action
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes ; aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths .
Biochemical Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid , by displacement reactions with nitrite ions , and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
Pharmacokinetics
It’s known that the water solubility is low . A saturated solution of nitromethane in water is less than 10% by weight , whereas 2-propanone is completely miscible with water .
Result of Action
Methyl 2,4-dimethyl-5-nitrobenzoate is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This is used as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .
Action Environment
The action environment of Methyl 2,4-dimethyl-5-nitrobenzoate is influenced by several factors. The nitration process is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds takes place readily in the liquid phase . The polar character of the nitro group results in lower volatility of nitro compounds .
properties
IUPAC Name |
methyl 2,4-dimethyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAORUQFQPFOSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448423 | |
Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethyl-5-nitrobenzoate | |
CAS RN |
202264-66-2 | |
Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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